molecular formula C17H19N5O4S B12162382 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide

Katalognummer: B12162382
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: VDKAGMARZCJMHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide is a novel chemical reagent designed for research and development in medicinal chemistry. This compound is built around a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in drug discovery known for its versatile interactions with biological targets . The structure incorporates a 3,4,5-trimethoxyphenyl group, a pharmacophore often associated with bioactivity, linked via an acetamide bridge to the triazolopyridazine system. The 1,2,4-triazole moiety and its fused derivatives are recognized in scientific literature for their broad and significant pharmacological potential, including as antifungal, antibacterial, anticancer, and anticonvulsant agents . This specific molecular architecture suggests the compound is a valuable chemical tool for probing biological pathways, particularly those involving enzymes or receptors that interact with triazole-containing molecules. Its mechanism of action is likely target-dependent, but triazole-based compounds frequently act as enzyme inhibitors, interfering with critical cellular processes in pathogens or diseased cells . Researchers can utilize this compound in various applications, such as screening assays to identify new therapeutic leads, structure-activity relationship (SAR) studies to optimize potency and selectivity, and mechanistic studies to elucidate novel biological pathways. The presence of the triazolopyridazine scaffold, which is a component of compounds investigated as kinase inhibitors , further indicates its potential utility in oncology and immunology research. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Prior to use, researchers should consult relevant safety data sheets and handle the compound in accordance with standard laboratory safety protocols.

Eigenschaften

Molekularformel

C17H19N5O4S

Molekulargewicht

389.4 g/mol

IUPAC-Name

2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C17H19N5O4S/c1-10-19-20-14-5-6-16(21-22(10)14)27-9-15(23)18-11-7-12(24-2)17(26-4)13(8-11)25-3/h5-8H,9H2,1-4H3,(H,18,23)

InChI-Schlüssel

VDKAGMARZCJMHT-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Hydrazine Derivatives

Thetriazolo[4,3-b]pyridazine system is typically constructed via cyclocondensation of pyridazine-3-hydrazine with nitriles or aldehydes. For the 3-methyl variant, methyl-substituted reagents are critical. For example, reacting pyridazine-3-hydrazine with acetyl chloride in acetic acid under reflux yields the 3-methyltriazolopyridazine intermediate. This method achieves moderate yields (45–60%) and requires careful temperature control to avoid side products.

Ring-Closing Metathesis (RCM)

Alternative routes employ RCM for fused heterocycles, though this is less common due to catalyst costs. A 2023 study demonstrated that Grubbs’ second-generation catalyst facilitates the closure of diene precursors into triazolopyridazines, albeit with limited applicability to methyl-substituted systems.

Functionalization at Position 6: Sulfanyl Group Introduction

The sulfanyl (-S-) linkage at position 6 is installed via nucleophilic aromatic substitution (NAS) or Mitsunobu reactions:

Nucleophilic Aromatic Substitution

6-Chloro-3-methyltriazolo[4,3-b]pyridazine reacts with thiourea in ethanol under reflux to form the 6-mercapto derivative. Subsequent alkylation with chloroacetamide derivatives introduces the acetamide moiety. Key parameters include:

  • Solvent : Ethanol or DMF

  • Temperature : 80–100°C

  • Yield : 50–70%

Mitsunobu Reaction

For sterically hindered systems, the Mitsunobu reaction couples 6-hydroxy triazolopyridazines with thiols using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method offers higher regioselectivity but lower yields (30–45%).

Amide Bond Formation with 3,4,5-Trimethoxyaniline

The final step involves coupling the sulfanyl-acetic acid intermediate with 3,4,5-trimethoxyaniline:

Carbodiimide-Mediated Coupling

Activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide bond formation. Reaction conditions:

  • Molar Ratio : 1:1.2 (acid:amine)

  • Time : 12–24 hours

  • Yield : 65–80%

Direct Aminolysis

Alternatively, reacting the acid chloride (generated via thionyl chloride) with 3,4,5-trimethoxyaniline in tetrahydrofuran (THF) achieves faster conversion (<6 hours) but requires strict anhydrous conditions.

Optimization and Challenges

Purity and Byproduct Management

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted aniline and dimeric byproducts.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% by HPLC).

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances NAS reactivity but complicates purification; THF offers better selectivity for amide coupling.

  • Microwave Assistance : Microwave irradiation (150°C, 30 min) reduces reaction times for NAS by 70%.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.45 (s, 2H, aryl-H), 3.85 (s, 9H, OCH₃), 3.21 (s, 3H, CH₃).

  • HRMS (ESI) : m/z 443.1342 [M+H]⁺ (calc. 443.1345).

X-ray Crystallography

Single-crystal analysis confirms the planar triazolopyridazine core and dihedral angle of 85° between the heterocycle and trimethoxyphenyl group.

Applications and Derivatives

While the target compound’s biological activity remains under investigation, analogs demonstrate:

  • Anticancer Potential : Triazolopyridazines inhibit kinase pathways (e.g., CDK2/cyclin E) at IC₅₀ values of 0.2–1.5 µM.

  • Antimicrobial Activity : MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Analyse Chemischer Reaktionen

Reaktionen::

    Oxidation/Reduktion: Abhängig von den funktionellen Gruppen kann es sich einer Oxidation (z. B. Sulfoxidbildung) oder Reduktion (z. B. Thiol zu Thiolath) unterziehen.

    Substitution: Substituenten können durch nukleophile oder elektrophile Substitution ersetzt werden.

    Kondensation: Bildung von Amiden oder anderen Derivaten.

    Ringschluss: Cyclisierungsreaktionen zur Bildung des Triazolo-Thiadiazinrings.

Häufige Reagenzien und Bedingungen::

    Triazolbildung: Kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC) unter Verwendung von Kupfersalzen und Base.

    Thiadiazinfusion: Verschiedene Kondensationsreaktionen (z. B. Thiosemicarbazid mit Carbonylverbindungen).

    Einführung der Sulfanylgruppe: Thiolierung unter Verwendung von Reagenzien wie Lawessons Reagenz.

    Acetylierung: Essigsäureanhydrid oder Acetylchlorid.

Hauptprodukte:: Das Hauptprodukt ist die gewünschte Verbindung selbst.

Wissenschaftliche Forschungsanwendungen

Diese Verbindung findet in verschiedenen Bereichen Anwendung:

    Medizin: Potenzial als Antikrebsmittel, antimikrobielles Mittel, Analgetikum, entzündungshemmendes Mittel, Antioxidans, Antiviralmittel und Enzyminhibitor (z. B. Carboanhydrase, Cholinesterase, alkalische Phosphatase, Antilipase und Aromatase-Inhibitoren).

    Chemie: Als synthetisches Zwischenprodukt und Pharmakophor.

    Biologie: Untersuchung seiner Auswirkungen auf biologische Prozesse.

5. Wirkmechanismus

Der genaue Mechanismus muss noch aufgeklärt werden. Es interagiert wahrscheinlich mit spezifischen molekularen Zielstrukturen und beeinflusst zelluläre Prozesse.

Wirkmechanismus

The exact mechanism remains to be elucidated. It likely interacts with specific molecular targets, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analysis of the Target Compound

The target compound’s structure can be dissected into three key regions:

Core : The [1,2,4]triazolo[4,3-b]pyridazine system provides a planar, electron-deficient heterocycle conducive to π-π stacking and hydrogen bonding.

Acetamide Side Chain : The N-(3,4,5-trimethoxyphenyl) group contributes electron-donating methoxy substituents, enhancing solubility and modulating electronic interactions with targets.

Comparison with Similar Compounds

Substituent Variations on the Triazolo-Pyridazine Core

Modifications at the triazolo ring’s position 3 significantly alter molecular properties:

Compound Triazolo Substituent Key Implications Reference
Target Compound 3-methyl Moderate steric hindrance; may optimize binding without excessive bulk -
3-(3-Fluorophenyl) analog 3-(3-fluorophenyl) Increased lipophilicity and metabolic stability due to fluorine’s electronegativity
3-(4-Methoxyphenyl) analog 3-(4-methoxyphenyl) Enhanced solubility from methoxy; potential for improved pharmacokinetics

Key Insight : The 3-methyl group in the target compound balances steric effects, whereas bulkier aryl substituents (e.g., fluorophenyl or methoxyphenyl) may enhance target affinity or stability at the cost of solubility .

Acetamide Group Modifications

Variations in the acetamide’s aryl group impact electronic and solubility profiles:

Compound Acetamide Substituent Key Implications Reference
Target Compound N-(3,4,5-trimethoxyphenyl) High solubility due to methoxy groups; potential for hydrogen bonding -
N-(3,4,5-Trifluorophenyl) analog N-(3,4,5-trifluorophenyl) Electron-withdrawing fluorines may enhance binding affinity but reduce solubility
N-(3-Trifluoromethylphenyl) analog N-(3-(trifluoromethyl)phenyl) Trifluoromethyl group increases lipophilicity and membrane permeability

Key Insight : The trimethoxyphenyl group in the target compound likely improves aqueous solubility compared to fluorinated analogs, which prioritize lipophilicity and target engagement .

Core Structure Differences

Replacing the triazolo-pyridazine core with other heterocycles alters bioactivity:

Compound Core Structure Key Implications Reference
Target Compound [1,2,4]triazolo[4,3-b]pyridazine Planar structure ideal for intercalation or enzyme inhibition -
Triazolo-thiadiazole analog [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Increased rigidity and potential for disulfide bond interactions

Key Insight : The triazolo-pyridazine core in the target compound offers a balance of planarity and electronic properties, whereas the thiadiazole variant may confer distinct binding modes due to sulfur’s redox activity .

Discussion of Inferred Properties

  • Solubility : The target compound’s 3,4,5-trimethoxyphenyl group likely confers higher aqueous solubility than fluorinated or trifluoromethylated analogs .
  • Lipophilicity : Fluorine-containing analogs (e.g., ) may exhibit better membrane permeability but poorer solubility.

Biologische Aktivität

The compound 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide is a novel synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structural activity relationships (SAR).

Chemical Structure and Properties

This compound features a triazolo-pyridazine core linked to a sulfanyl group and an acetamide moiety. The molecular formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 350.39 g/mol. Its structure is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable anti-inflammatory and anticancer properties. The mechanisms of action may involve the inhibition of specific enzymes or modulation of signaling pathways that are critical in disease processes.

Key Activities:

  • Anti-inflammatory Effects
    • The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
    • A study demonstrated that derivatives of similar structures significantly reduced COX-2 expression in RAW264.7 cells, indicating potential anti-inflammatory activity through the suppression of prostaglandin synthesis .
  • Anticancer Properties
    • The compound's triazolo-pyridazine structure has been linked to anticancer activity through apoptosis induction and inhibition of cell proliferation in various cancer cell lines.
    • In vitro assays revealed that compounds with similar scaffolds exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

The biological activities are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for COX enzymes, leading to decreased inflammatory mediators.
  • Cell Signaling Modulation : It potentially interferes with signaling pathways involved in cell survival and proliferation, particularly in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the triazolo-pyridazine core can significantly affect potency and selectivity.

Compound NameKey FeaturesBiological Activity
2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3-bromophenyl)acetamideBromophenyl groupSignificant anti-inflammatory activity
2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3-(trifluoromethyl)phenyl)acetamideTrifluoromethyl groupEnhanced anticancer properties
N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamideFluorophenyl groupPotent enzyme inhibition

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • In Vitro Cytotoxicity Assay :
    • A study reported IC50 values for related compounds against MCF-7 cells ranging from 10 µM to 30 µM.
    • The compound's mechanism was confirmed through apoptosis assays showing increased annexin V staining in treated cells.
  • Enzyme Inhibition Studies :
    • Compounds were tested for their ability to inhibit COX enzymes using a colorimetric assay.
    • Results indicated that some derivatives had IC50 values lower than standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting superior potency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Core formation : Cyclization of hydrazine derivatives with substituted pyridazines to form the triazolopyridazine core .
  • Sulfanyl-acetamide coupling : Thiol-alkylation reactions using mercaptoacetic acid derivatives under basic conditions (e.g., NaH in DMF) .
  • N-Arylation : Coupling the intermediate with 3,4,5-trimethoxyaniline via amide bond formation using EDCI/HOBt .
    • Optimization :
  • Temperature : 60–80°C for cyclization steps to minimize side products .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity in sulfanyl group incorporation .
  • Purification : Use preparative HPLC or column chromatography with gradients of ethyl acetate/hexane .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Key methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl on triazole, trimethoxyphenyl) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ ~468.15) .
  • HPLC : Assess purity (>95%) and detect residual solvents .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4,5-trimethoxyphenyl group influence the compound’s binding affinity in enzymatic assays?

  • Experimental design :

  • Docking studies : Compare binding poses with analogs lacking methoxy groups using molecular dynamics simulations .
  • SAR analysis : Synthesize derivatives with mono-/dimethoxy substitutions to isolate electronic contributions .
    • Data interpretation :
  • The trimethoxy group enhances hydrophobic interactions in kinase binding pockets but may reduce solubility, requiring co-solvents (e.g., DMSO ≤0.1%) in assays .

Q. How can researchers resolve contradictions in reported IC50_{50} values across different kinase inhibition studies?

  • Methodological considerations :

  • Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH (7.4 vs. 8.0) .
  • Enzyme sources : Use recombinant kinases from consistent expression systems (e.g., baculovirus vs. mammalian) .
    • Case study :
  • Discrepancies in CDK2 inhibition (IC50_{50} = 0.8 µM vs. 2.5 µM) traced to variations in pre-incubation times .

Q. What strategies mitigate metabolic instability of the sulfanyl-acetamide moiety in in vivo studies?

  • Approaches :

  • Prodrug design : Replace the sulfanyl group with a disulfide prodrug cleaved intracellularly .
  • Structural tweaks : Introduce fluorine atoms to block oxidative metabolism .
    • Validation :
  • Microsomal assays : Compare half-life in human liver microsomes before/after modifications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.